molecular formula C18H22N4O5 B14653492 Ethanol, 2,2'-((4-((2-methoxy-4-nitrophenyl)azo)-3-methylphenyl)imino)bis- CAS No. 41541-11-1

Ethanol, 2,2'-((4-((2-methoxy-4-nitrophenyl)azo)-3-methylphenyl)imino)bis-

Cat. No.: B14653492
CAS No.: 41541-11-1
M. Wt: 374.4 g/mol
InChI Key: QXCDCDNCVDNOGJ-UHFFFAOYSA-N
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Description

Ethanol, 2,2’-((4-((2-methoxy-4-nitrophenyl)azo)-3-methylphenyl)imino)bis- is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of azo and imino groups, which contribute to its distinct reactivity and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2,2’-((4-((2-methoxy-4-nitrophenyl)azo)-3-methylphenyl)imino)bis- typically involves multiple steps, starting with the preparation of the azo compound. The process generally includes the following steps:

    Diazotization: The starting material, 2-methoxy-4-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 3-methylphenol under basic conditions to form the azo compound.

    Imination: The azo compound undergoes imination with ethanolamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-((4-((2-methoxy-4-nitrophenyl)azo)-3-methylphenyl)imino)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro and carbonyl derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s reactivity and properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of nitro and carbonyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of alkylated or acylated products.

Scientific Research Applications

Ethanol, 2,2’-((4-((2-methoxy-4-nitrophenyl)azo)-3-methylphenyl)imino)bis- has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethanol, 2,2’-((4-((2-methoxy-4-nitrophenyl)azo)-3-methylphenyl)imino)bis- involves its interaction with molecular targets through its azo and imino groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activities. The compound’s ability to undergo redox reactions also contributes to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-nitrophenyl isothiocyanate
  • 2-Methoxy-4-nitrophenyl isocyanate
  • Schiff base ruthenium metal complexes

Uniqueness

Ethanol, 2,2’-((4-((2-methoxy-4-nitrophenyl)azo)-3-methylphenyl)imino)bis- stands out due to its unique combination of azo and imino groups, which confer distinct reactivity and versatility. Unlike similar compounds, it can participate in a broader range of chemical reactions and has diverse applications in various fields.

Properties

CAS No.

41541-11-1

Molecular Formula

C18H22N4O5

Molecular Weight

374.4 g/mol

IUPAC Name

2-[N-(2-hydroxyethyl)-4-[(2-methoxy-4-nitrophenyl)diazenyl]-3-methylanilino]ethanol

InChI

InChI=1S/C18H22N4O5/c1-13-11-14(21(7-9-23)8-10-24)3-5-16(13)19-20-17-6-4-15(22(25)26)12-18(17)27-2/h3-6,11-12,23-24H,7-10H2,1-2H3

InChI Key

QXCDCDNCVDNOGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

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